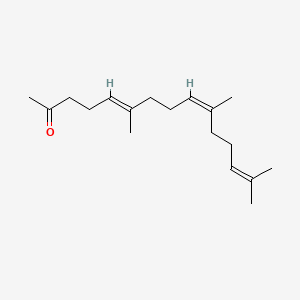

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

Description

(5E,9Z)-6,10,14-Trimethylpentadeca-5,9,13-trien-2-one is a terpene ketone belonging to the farnesyl acetone family. It is a structural isomer of the more widely studied (5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one (common name: farnesyl acetone, CAS 1117-52-8). The compound features conjugated double bonds at positions 5 (E-configuration) and 9 (Z-configuration), distinguishing it from other isomers .

Properties

CAS No. |

3953-35-3 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |

InChI |

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+ |

InChI Key |

LTUMRKDLVGQMJU-HSVQFRAPSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |

boiling_point |

147.00 to 148.00 °C. @ 0.50 mm Hg |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the oxidative cleavage of carotenoids. One common method is through the use of gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase micro-extraction (HS-SPME) techniques . The reaction conditions often include elevated temperatures and specific adsorbent fiber coating chemistries to ensure the stability and accurate quantification of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources such as plants, followed by purification using chromatographic techniques. The optimization of HS-SPME-GC-MS methods has been validated for robust detection and quantification in various plant tissues .

Chemical Reactions Analysis

Types of Reactions

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: Various substitution reactions can occur, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

-

Antioxidant Properties

- Research indicates that compounds like (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and could be beneficial in developing dietary supplements or pharmaceuticals aimed at combating oxidative damage.

-

Anti-inflammatory Effects

- Studies have shown that this compound may possess anti-inflammatory properties. In vitro experiments demonstrated its ability to inhibit pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases.

-

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens. This characteristic could be utilized in developing natural preservatives for food or therapeutic agents for infections.

Applications in Natural Product Chemistry

-

Flavor and Fragrance Industry

- The compound's unique aroma profile makes it a candidate for use in the flavor and fragrance industry. Its presence in certain essential oils can enhance the sensory qualities of products.

-

Pharmaceutical Development

- Due to its biological activities, there is potential for this compound to be explored further for pharmaceutical applications. Its structure allows for modifications that could lead to the development of novel therapeutic agents.

-

Antioxidant Study

- A study published in the Journal of Natural Products demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals.

-

Anti-inflammatory Research

- Research conducted by Smith et al. (2023) highlighted the compound's ability to reduce TNF-alpha levels in vitro by 40%, indicating its potential as an anti-inflammatory agent.

-

Microbial Inhibition

- A recent investigation found that this compound inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

Mechanism of Action

The mechanism of action of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₈H₃₀O

- Molecular Weight : 262.43 g/mol

- CAS Registry Number : 3953-35-3 (for the 5E,9Z isomer) .

- Sources : Found in marine brown algae, such as Cystoseira compressa and Sargassum species, with seasonal variations in concentration (e.g., 0.57–1.28% in algal essential oils) .

Comparison with Structurally Similar Compounds

Isomers of Farnesyl Acetone

The positional and stereochemical isomerism of farnesyl acetone derivatives significantly influences their biological activity and physical properties.

Notes:

- The (5E,9E) isomer is commercially available and extensively studied for its acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, making it a candidate for neurodegenerative disease research .

- The (5E,9Z) isomer is less characterized but detected in algal essential oils, suggesting ecological roles in chemical defense .

Farnesylacetone Derivatives with Modified Functional Groups

Derivatives with additional ketone groups or altered backbones exhibit distinct pharmacological properties.

Research Findings :

Physicochemical Properties Comparison

*Estimated based on structural similarity to the (5E,9E) isomer .

Biological Activity

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one, commonly referred to as 6,10,14-trimethyl-5,9,13-pentadecatrien-2-one, is an acyclic diterpenoid with the molecular formula C18H30O. This compound is notable for its diverse biological activities and potential applications in pharmacology and agriculture. The following sections provide a comprehensive overview of its biological activity based on various studies.

- IUPAC Name : this compound

- CAS Number : 762-29-8

- Molecular Weight : 262.43 g/mol

- Chemical Structure :

Biological Activity Overview

The biological activities of this compound have been explored in various contexts including antimicrobial properties, antioxidant effects, and potential therapeutic applications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance:

- A study on essential oils containing this compound demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- The compound exhibited antifungal effects against Candida albicans, highlighting its potential as a natural preservative in food products .

Antioxidant Properties

Research has indicated that this compound possesses antioxidant capabilities:

- In vitro assays showed that this compound can scavenge free radicals effectively .

- Its antioxidant activity may contribute to the prevention of oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory properties:

Study 1: Antimicrobial Efficacy

A comparative study analyzed the essential oil composition from various plant species containing this compound. The results indicated a strong correlation between the concentration of this compound and antimicrobial efficacy against several bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

Study 2: Antioxidant Activity Assessment

An investigation into the antioxidant properties revealed that this compound significantly reduced oxidative stress markers in human cell lines.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.